2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide
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Overview
Description
2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a chloro group and a cyclopentyl ring attached to a thiophene moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
This inhibition disrupts the synthesis of peptidoglycan, leading to a weakened cell wall and ultimately, bacterial cell death .
Biochemical Pathways
The compound affects the peptidoglycan biosynthesis pathway . By inhibiting the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase, it prevents the formation of peptidoglycan cross-links, which are essential for maintaining the structural integrity of the bacterial cell wall .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable .
Result of Action
The inhibition of peptidoglycan synthesis by this compound leads to a weakened bacterial cell wall . This can result in osmotic instability and eventual cell lysis, causing the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl ring is synthesized through a series of cyclization reactions involving appropriate starting materials.
Thiophene Substitution: The thiophene moiety is introduced via a substitution reaction, often using thiophene-2-carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different thiophene derivatives .
Scientific Research Applications
2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug development for various therapeutic areas.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide: A similar compound with a fluorine substitution, which may exhibit different chemical and biological properties.
N-(1-(thiophen-2-yl)cyclopentyl)benzamide: Lacks the chloro substitution, potentially affecting its reactivity and applications.
Uniqueness
2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and thiophene groups makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Biological Activity
2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a benzamide moiety with a chlorine substituent at the second position and a cyclopentyl group attached to the nitrogen atom. Additionally, it features a thiophene ring, which contributes to its biological activity. The structural formula can be represented as follows:
This composition suggests potential interactions with various biological targets, particularly in inflammatory and cancer pathways.
The primary mechanism of action for this compound involves the inhibition of UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase , an enzyme critical for bacterial cell wall synthesis. This inhibition disrupts peptidoglycan biosynthesis, leading to weakened bacterial cell walls and subsequent cell death.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, preliminary studies suggest that this compound may effectively target bacterial strains associated with infections, particularly those resistant to conventional antibiotics .
Anti-inflammatory Properties
The structural motifs present in this compound suggest potential anti-inflammatory effects. Compounds with similar structures have been reported to modulate the P2X7 receptor, which plays a role in inflammation and pain signaling pathways. This modulation could lead to therapeutic benefits in treating inflammatory conditions.
Anticancer Activity
In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, benzamide derivatives have demonstrated activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8), with IC50 values indicating significant antiproliferative effects . The specific IC50 values for this compound are yet to be determined but are expected to align with these findings based on structural similarities.
Case Studies
Several studies have evaluated the biological activity of structurally related compounds:
- Study on Anticancer Activity : A series of benzamide derivatives were tested against multiple cancer cell lines, revealing that modifications in the thiophene and cyclopentyl groups significantly influenced their cytotoxicity profiles. The most potent compounds showed IC50 values in the low micromolar range against MCF-7 cells .
- Anti-inflammatory Research : Another study focused on the modulation of inflammatory pathways by benzamide derivatives, highlighting their potential as therapeutic agents in conditions like rheumatoid arthritis and chronic pain syndromes.
- Antimicrobial Evaluation : Preliminary investigations into the antimicrobial properties of related compounds indicated effectiveness against antibiotic-resistant strains of bacteria, suggesting a promising avenue for further development.
Properties
IUPAC Name |
2-chloro-N-(1-thiophen-2-ylcyclopentyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-13-7-2-1-6-12(13)15(19)18-16(9-3-4-10-16)14-8-5-11-20-14/h1-2,5-8,11H,3-4,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRUMBNNULNSKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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